molecular formula C13H11ClN2OS B2413033 4-(2-Chlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile CAS No. 197570-06-2

4-(2-Chlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B2413033
CAS No.: 197570-06-2
M. Wt: 278.75
InChI Key: BQZOMPIVWRTZHO-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound characterized by its unique molecular structure. This compound features a chlorophenyl group, a methylthio group, and a nitrile group, making it a versatile molecule in various chemical and biological applications.

Properties

IUPAC Name

4-(2-chlorophenyl)-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2OS/c1-18-13-10(7-15)9(6-12(17)16-13)8-4-2-3-5-11(8)14/h2-5,9H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZOMPIVWRTZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(CC(=O)N1)C2=CC=CC=C2Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multiple steps, starting with the reaction of 2-chlorobenzaldehyde with methylthioacetamide under acidic conditions. The intermediate product undergoes cyclization and subsequent nitrilation to yield the final compound.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process, ensuring high purity and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles like sodium cyanide (NaCN).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Biological Activities

This compound has been studied for its various biological activities, including:

  • Antimicrobial Properties : Research indicates that derivatives of tetrahydropyridine compounds can exhibit antimicrobial activities against various pathogens. The presence of the chlorophenyl and methylthio groups enhances its efficacy against bacteria and fungi .
  • Antioxidant Activity : Compounds similar to 4-(2-Chlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile have shown promising antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : Studies have suggested that compounds with similar structures can modulate inflammatory pathways, providing potential therapeutic benefits for inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

Synthesis and Derivatives

The synthesis of 4-(2-Chlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity.

Example Synthetic Route:

  • Starting Materials : Appropriate aldehydes, ketones, and thiols.
  • Reagents : Use of catalysts such as p-toluenesulfonic acid or Lewis acids.
  • Conditions : Mild reaction conditions to enhance selectivity and minimize by-products.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of tetrahydropyridine derivatives, 4-(2-Chlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile was tested against various bacterial strains. The results indicated a significant reduction in bacterial growth at low concentrations, demonstrating its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Case Study 2: Cytotoxicity Assay

A cytotoxicity assay was performed on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values indicating its effectiveness in inhibiting cell viability.

Cell LineIC50 (µM)
HeLa25
MCF-715

Mechanism of Action

The mechanism by which 4-(2-Chlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the derivative and its intended application.

Comparison with Similar Compounds

  • 4-(2-Chlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid

  • 4-(2-Chlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide

Uniqueness: Compared to similar compounds, 4-(2-Chlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile stands out due to its nitrile group, which imparts unique chemical properties and reactivity.

Biological Activity

The compound 4-(2-Chlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a member of the tetrahydropyridine family, known for its diverse biological activities. This article aims to explore its biological activity, including antimicrobial, cytotoxic, and other pharmacological properties based on recent research findings.

  • Molecular Formula : C12H10ClN3OS
  • Molecular Weight : 277.73 g/mol
  • CAS Number : 128061-80-3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrahydropyridines exhibit significant antimicrobial properties. The compound has been tested against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus (MRSA)8 - 32
Escherichia coli16 - 64
Klebsiella pneumoniae32 - 128
Streptococcus pneumoniae4 - 16

These results indicate that the compound displays moderate to strong activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against MRSA strains .

Cytotoxic Activity

In vitro studies have assessed the cytotoxic effects of this compound on various human cancer cell lines. The MTT assay was used to evaluate cell viability:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The compound exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells, suggesting a potential therapeutic application in cancer treatment .

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with bacterial cell wall synthesis and disrupt cellular processes in cancer cells, leading to apoptosis.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of various tetrahydropyridine derivatives. The compound demonstrated significant inhibition of bacterial growth at concentrations lower than traditional antibiotics like Ciprofloxacin and Gentamicin .
  • Cancer Cell Line Evaluation : In a comparative study involving multiple tetrahydropyridine derivatives, the compound was found to be one of the most effective agents against HeLa and MCF-7 cell lines, outperforming several known chemotherapeutics in terms of potency and selectivity .

Q & A

Q. Critical Parameters :

  • Catalysts : Palladium or copper catalysts enhance regioselectivity in cyclization steps .
  • Solvents : Polar aprotic solvents (DMF, toluene) improve solubility of intermediates .
  • Temperature : Reflux conditions (80–110°C) optimize ring closure .

Which spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

Q. Basic

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent environments (e.g., methylthio at δ ~2.5 ppm, carbonyl at δ ~165–170 ppm) .
  • IR Spectroscopy : Bands at ~2210 cm1^{-1} (C≡N) and ~1640 cm1^{-1} (C=O) confirm functional groups .
  • X-ray Diffraction (XRD) : Resolves dihedral angles (e.g., 2-chlorophenyl vs. pyridine plane: 15–25°) and hydrogen-bonding networks .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 320–350) validate molecular weight .

How can enantiomeric purity be optimized during synthesis?

Q. Advanced

  • Chiral Catalysts : Use asymmetric catalysts (e.g., Ru-BINAP complexes) to induce enantioselectivity in cyclization steps .
  • Chiral Auxiliaries : Temporarily introduce chiral groups (e.g., menthol esters) to steer stereochemistry, followed by cleavage .
  • Chromatographic Resolution : Chiral HPLC or SFC separates enantiomers post-synthesis .

How to resolve contradictions in reported biological activity data?

Q. Advanced

  • Standardized Assays : Use consistent cell lines (e.g., HeLa, MCF-7) and protocols (MTT assays) to minimize variability .
  • Purity Validation : Confirm >95% purity via HPLC and elemental analysis before testing .
  • Structural Analog Comparison : Compare activity trends across analogs (e.g., 2-chlorophenyl vs. dichlorophenyl derivatives show 2–3x cytotoxicity differences) .

How do substituent electronic effects influence cyclization reactivity?

Q. Advanced

  • Electron-Withdrawing Groups (EWGs) : Chlorine at the 2-position deactivates the phenyl ring, slowing nucleophilic attack but improving regioselectivity .
  • Methylthio Group : Enhances sulfur-mediated π-stacking in transition states, accelerating ring closure .
  • Hammett Analysis : Quantify substituent effects using σ+^+ values to predict reaction rates .

What strategies mitigate side reactions during methylthio group introduction?

Q. Advanced

  • Protection-Deprotection : Temporarily mask reactive sites (e.g., using Boc groups) to prevent sulfur oxidation .
  • Low-Temperature Conditions : Perform thiolation at 0–5°C to minimize disulfide formation .
  • Radical Scavengers : Add BHT or TEMPO to quench sulfur-centered radicals .

How do crystal packing interactions affect physicochemical stability?

Q. Advanced

  • Intermolecular Forces : XRD reveals C–H···O/N hydrogen bonds and π-π stacking (3.5–4.0 Å spacing), enhancing thermal stability .
  • Hydrophobic Channels : Methylthio and chlorophenyl groups create hydrophobic pockets, reducing hygroscopicity .
  • Polymorphism Screening : Use solvent-drop grinding to identify stable polymorphs for long-term storage .

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